Etrasimod Arginine

Description

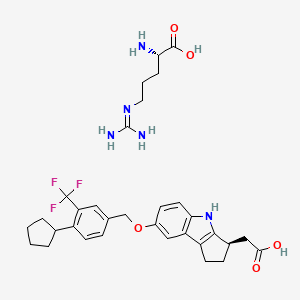

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1206123-97-8 |

|---|---|

Molecular Formula |

C32H40F3N5O5 |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid |

InChI |

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1 |

InChI Key |

GVPVVOSNDUAUKM-BPGOJFKZSA-N |

Isomeric SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

APD334 L-Arginine; Etrasimod arginine |

Origin of Product |

United States |

Foundational & Exploratory

Etrasimod Arginine mechanism of action in lymphocytes

An In-depth Technical Guide on the Core Mechanism of Action of Etrasimod Arginine in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an advanced, orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3][4] The arginine salt form of etrasimod is utilized to improve the compound's solubility and bioavailability.[5] Developed for the treatment of moderately to severely active ulcerative colitis and other immune-mediated inflammatory diseases, etrasimod represents a next-generation therapeutic agent designed to offer a refined safety and efficacy profile compared to earlier S1P modulators. Its core mechanism revolves around the precise modulation of lymphocyte trafficking, a critical process in the pathogenesis of autoimmune disorders.

Core Mechanism of Action: Modulation of Lymphocyte Trafficking

The therapeutic effect of etrasimod is rooted in its interaction with the S1P signaling pathway, which is a fundamental regulator of immune cell migration.

1. The S1P Gradient and Lymphocyte Egress: Lymphocytes are not static; they continuously circulate between the blood, secondary lymphoid organs (SLOs) such as lymph nodes, and peripheral tissues. The egress of lymphocytes from SLOs back into circulation is tightly controlled by a chemotactic gradient of sphingosine-1-phosphate. S1P concentrations are low within the lymphoid tissue and high in the blood and lymph. Lymphocytes express S1P receptors, particularly S1P receptor subtype 1 (S1P1), on their surface. To exit the lymph node, lymphocytes must detect this S1P gradient via their S1P1 receptors, which guides their migration out of the lymphoid tissue.

2. Etrasimod's Selective S1P Receptor Agonism: Etrasimod acts as a potent agonist at specific S1P receptors. It binds with high affinity and selectivity to S1P1, S1P4, and S1P5. Crucially, it has no detectable activity on S1P2 and S1P3 receptors. This selectivity is a key design feature, as S1P2 and S1P3 modulation has been associated with potential cardiovascular and pulmonary adverse effects.

-

S1P1: Etrasimod is a full agonist at the human S1P1 receptor. This receptor is the primary regulator of lymphocyte egress from lymph nodes.

-

S1P4 & S1P5: It acts as a partial agonist at human S1P4 and S1P5 receptors. These receptors are also involved in regulating the immune system.

3. S1P1 Receptor Internalization and Functional Antagonism: Upon binding to the S1P1 receptor on a lymphocyte's surface, etrasimod initially acts as an agonist. However, this sustained activation leads to the internalization and subsequent degradation of the S1P1 receptor. This process renders the lymphocyte insensitive to the endogenous S1P gradient. By preventing the lymphocyte from sensing the "exit signal," etrasimod effectively acts as a functional antagonist , trapping the lymphocytes within the lymph nodes.

4. Lymphocyte Sequestration and Reduced Inflammation: This S1P1 functional antagonism results in the reversible sequestration of a specific subset of circulating lymphocytes, particularly naïve and central memory T cells, within the lymphoid organs. This leads to a rapid, dose-dependent, and significant reduction in the number of peripheral blood lymphocytes. By reducing the pool of circulating lymphocytes, etrasimod diminishes the number of immune cells available to migrate to sites of inflammation, such as the intestinal mucosa in ulcerative colitis. This targeted reduction in immune cell trafficking to inflamed tissues is the primary mechanism through which etrasimod exerts its anti-inflammatory and therapeutic effects. The effect is reversible, with lymphocyte counts returning to baseline within approximately one to two weeks after drug discontinuation.

Quantitative Data

The pharmacological activity of etrasimod has been characterized through various in vitro and clinical studies.

Table 1: Etrasimod Receptor Activity (EC₅₀ Values)

| Receptor Subtype | Species | Assay Type | EC₅₀ (nM) | Agonist Activity | Reference |

|---|---|---|---|---|---|

| S1P₁ | Human | β-arrestin Recruitment | 6.1 | Full Agonist | |

| S1P₁ | Mouse | Not Specified | 3.65 | Full Agonist | |

| S1P₄ | Human | β-arrestin Recruitment | 147 | Partial Agonist (63% of S1P) | |

| S1P₅ | Human | β-arrestin Recruitment | 24.4 | Partial Agonist (73% of S1P) | |

| S1P₂ | Human | Not Specified | No Agonist or Antagonist Activity | None |

| S1P₃ | Human | Not Specified | No Agonist or Antagonist Activity | None | |

Table 2: Effect of Etrasimod on Peripheral Blood Lymphocyte Counts in Humans

| Dose | Study Population | Duration | Median Reduction from Baseline | Time to Nadir/Plateau | Reference |

|---|---|---|---|---|---|

| 2 mg QD | Healthy Volunteers | 21 days | ~67% | Plateau reached | |

| 3 mg QD | Healthy Volunteers | 21 days | ~67% | Plateau reached |

| 2 mg | Ulcerative Colitis Patients | Weeks 12 & 52 | ~50% | By Week 2 | |

Note: QD = once daily. Lymphocyte counts returned to baseline within 7 days of discontinuation in healthy volunteers and within 2 weeks for the majority of UC patients.

Experimental Protocols

The characterization of etrasimod's mechanism of action relies on several key experimental methodologies.

1. S1P Receptor Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of etrasimod for S1P receptor subtypes.

-

Methodology: This assay measures the ability of a test compound (etrasimod) to displace a radiolabeled ligand from the target receptor.

-

Materials:

-

Cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing a specific human S1P receptor subtype (e.g., S1P1).

-

A high-affinity radioligand, such as [³H]-ozanimod or [³²P]S1P.

-

Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

96-well glass fiber filter plates.

-

-

Procedure:

-

Serial dilutions of the unlabeled test compound (etrasimod) are prepared.

-

The cell membranes are pre-incubated with the test compound for a set period (e.g., 30 minutes) at room temperature.

-

The radioligand is added to the mixture at a fixed concentration (near its Kd value) and incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

The reaction is terminated by rapid filtration through the glass fiber filter plates, which traps the membranes with the bound radioligand. Unbound radioligand passes through.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of etrasimod that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

-

2. GTPγS Binding Assay (G-Protein Activation)

-

Objective: To measure the functional activity of etrasimod at S1P receptors by quantifying G-protein activation.

-

Methodology: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.

-

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

Guanosine diphosphate (GDP) to ensure G-proteins are in an inactive state at baseline.

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a detergent like saponin.

-

-

Procedure:

-

Cell membranes are pre-incubated in the assay buffer with GDP and the test compound (etrasimod) at various concentrations.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Upon agonist binding and receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.

-

The incubation proceeds for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound, typically by rapid filtration.

-

The amount of radioactivity captured on the filters is measured by scintillation counting.

-

-

Data Analysis: The results are plotted as radioactivity versus agonist concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Emax) relative to a standard agonist (like S1P) can be determined.

-

3. Lymphocyte Chemotaxis Assay (Transwell Migration Assay)

-

Objective: To assess the ability of etrasimod to inhibit lymphocyte migration towards an S1P gradient in vitro.

-

Methodology: This assay uses a two-chamber system separated by a porous membrane to measure the directed migration of cells.

-

Materials:

-

Isolated human lymphocytes (e.g., from peripheral blood mononuclear cells, PBMCs).

-

Transwell inserts (e.g., 5-μm pore size).

-

Chemoattractant: Sphingosine-1-phosphate (S1P).

-

Assay Medium: RPMI-1640 or similar, often containing a low percentage of BSA.

-

-

Procedure:

-

Lymphocytes are pre-incubated with various concentrations of etrasimod or a vehicle control.

-

The assay medium containing the chemoattractant (S1P) is placed in the lower chamber of the Transwell plate.

-

The pre-treated lymphocytes are suspended in the medium and added to the upper chamber (the Transwell insert).

-

The plate is incubated for several hours (e.g., 3-4 hours) at 37°C in a CO₂ incubator, allowing cells to migrate through the porous membrane towards the chemoattractant.

-

After incubation, the cells that have migrated into the lower chamber are collected.

-

The number of migrated cells is quantified, typically by flow cytometry (FACS) or by using a fluorescent dye and a plate reader.

-

-

Data Analysis: The number of migrated cells in the presence of etrasimod is compared to the number that migrated in the vehicle control condition. The results are used to determine the inhibitory concentration (IC₅₀) of etrasimod on S1P-induced lymphocyte chemotaxis.

-

Visualizations

.dot

Caption: Etrasimod binds to the S1P1 receptor, leading to its internalization and lymphocyte sequestration.

.dot

Caption: Workflow for a competitive radioligand binding assay to determine etrasimod's affinity for S1P1.

.dot

Caption: Logical flow from etrasimod administration to its therapeutic anti-inflammatory effect.

Conclusion

The mechanism of action of this compound in lymphocytes is a targeted and sophisticated process centered on the modulation of the S1P signaling pathway. By selectively binding to S1P1, S1P4, and S1P5 receptors, and critically avoiding S1P2 and S1P3, etrasimod acts as a functional antagonist at the S1P1 receptor. This leads to the reversible sequestration of lymphocytes within secondary lymphoid organs, thereby reducing the number of circulating immune cells available to contribute to inflammation in peripheral tissues. This precise control over lymphocyte trafficking underscores its therapeutic potential in managing immune-mediated inflammatory diseases like ulcerative colitis.

References

- 1. The Selective Sphingosine 1-Phosphate Receptor Modulator Etrasimod Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etrasimod for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etrasimod - Wikipedia [en.wikipedia.org]

- 5. This compound | 1206123-97-8 | Benchchem [benchchem.com]

Etrasimod Arginine: A Comprehensive Technical Guide to its S1P Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod Arginine, a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of immune-mediated inflammatory diseases. Its efficacy is intrinsically linked to its specific interactions with the S1P receptor subtypes (S1P1-5), which play a crucial role in regulating lymphocyte trafficking. This technical guide provides an in-depth analysis of the S1P receptor selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: S1P Receptor Selectivity of Etrasimod

This compound exhibits a distinct selectivity profile, potently targeting S1P1, S1P4, and S1P5 receptors while demonstrating no significant activity at S1P2 and S1P3.[1][2][3][4] This selectivity is crucial for its therapeutic effect, primarily the sequestration of lymphocytes in lymph nodes, thereby reducing their migration to sites of inflammation.[3] The compound acts as a full agonist at the S1P1 receptor and a partial agonist at the S1P4 and S1P5 receptors.

The following table summarizes the quantitative data regarding the functional potency and activity of Etrasimod (also referred to as APD334) at the human S1P receptor subtypes.

| Receptor Subtype | Parameter | Value (nM) | Agonist Activity | Reference |

| S1P1 | EC50 | 6.1 | Full Agonist | |

| IC50 (Internalization) | 1.88 | Functional Antagonist | ||

| S1P2 | - | >10,000 | No Activity | |

| S1P3 | - | >10,000 | No Activity | |

| S1P4 | EC50 | 147 | Partial Agonist | |

| S1P5 | EC50 | 24.4 | Partial Agonist |

Mandatory Visualizations

S1P Receptor Signaling Pathways

The binding of S1P or its modulators to the S1P receptors initiates a cascade of intracellular signaling events. These pathways are dependent on the specific G protein to which the receptor subtype couples. The following diagram illustrates the primary downstream signaling pathways associated with each S1P receptor subtype.

Experimental Workflow for Determining S1P Receptor Selectivity

The determination of a compound's S1P receptor selectivity profile involves a series of in vitro assays. The following workflow diagram outlines the key experimental stages, from initial binding assessment to functional characterization.

References

- 1. Discovery of APD334: Design of a Clinical Stage Functional Antagonist of the Sphingosine-1-phosphate-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etrasimod | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 3. Etrasimod: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Etrasimod in the Management of Moderately-to-Severely Active Ulcerative Colitis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

Etrasimod Arginine: A Deep Dive into its Chemical Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Etrasimod arginine is a next-generation, orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays that elucidate its mechanism of action are also presented, offering a valuable resource for researchers in the field of immunology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is the L-arginine salt of etrasimod. The addition of the L-arginine counterion enhances the aqueous solubility and stability of the parent compound, etrasimod, which is beneficial for its pharmaceutical formulation and bioavailability.

Chemical Structure:

-

Etrasimod: (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetic acid

-

This compound: L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate (1:1)[1]

The structure of etrasimod features a rigid tricyclic tetrahydrocyclopent[b]indole core, which serves as the molecular scaffold. A key stereocenter at the 3-position of the cyclopentane ring, in the (R)-configuration, is crucial for its pharmacological activity.

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | [2] |

| Molecular Formula | C₃₂H₄₀F₃N₅O₅ | [1][3] |

| Molecular Weight | 631.69 g/mol | [3] |

| Appearance | White, off-white to light brown solid | |

| Solubility | Slightly soluble in water. Soluble in DMSO. | |

| pKa (Strongest Acidic) | 4.26 |

Mechanism of Action: Selective S1P Receptor Modulation

Etrasimod is a selective modulator of sphingosine-1-phosphate receptors, specifically targeting S1P receptor subtypes 1, 4, and 5 (S1P₁, S1P₄, and S1P₅). It exhibits potent agonist activity at the S1P₁ receptor and partial agonist activity at S1P₄ and S1P₅ receptors. Notably, it has no significant activity on S1P₂ and S1P₃ receptors, which is believed to contribute to its favorable safety profile by avoiding potential cardiovascular and pulmonary side effects associated with non-selective S1P modulators.

The primary mechanism of action of etrasimod involves the functional antagonism of the S1P₁ receptor on lymphocytes. By binding to S1P₁ receptors on the surface of lymphocytes, etrasimod induces their internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs (such as lymph nodes). Consequently, lymphocytes are sequestered within these tissues, leading to a reduction in circulating lymphocytes in the peripheral blood. This sequestration prevents the migration of pathogenic lymphocytes to sites of inflammation, thereby attenuating the inflammatory response.

Signaling Pathways

Upon binding to S1P₁, S1P₄, and S1P₅, etrasimod initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to the Gαi/o family of G proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which are involved in cell survival and proliferation. Another crucial signaling event following S1P receptor activation is the recruitment of β-arrestin, which plays a key role in receptor desensitization, internalization, and G protein-independent signaling.

Key Experimental Protocols

The characterization of etrasimod's pharmacological profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its receptor binding affinity, functional activity, and downstream signaling effects.

S1P Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity of etrasimod for S1P receptors. It is a competitive binding assay where the test compound (etrasimod) competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing human S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅ receptors are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂) and centrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Membrane preparations (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³³P]S1P or a tritiated S1P receptor antagonist) and varying concentrations of unlabeled etrasimod.

-

The incubation is carried out in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4) for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled S1P receptor agonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

Scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of etrasimod that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to GPCRs. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the S1P receptor of interest are prepared as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

The assay is performed in a 96-well plate.

-

Membranes (5-10 µg of protein) are pre-incubated with varying concentrations of etrasimod in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP).

-

The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

The incubation is carried out for 30-60 minutes at 30°C.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of etrasimod that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) and the maximal effect (Eₘₐₓ) are determined by non-linear regression analysis of the dose-response curve.

-

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated S1P receptor, a key event in receptor desensitization and signaling. The DiscoverX PathHunter® β-arrestin assay is a commonly used platform for this purpose.

Methodology:

-

Cell Culture and Plating:

-

PathHunter® cells, which are engineered to co-express the S1P receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase, are used.

-

Cells are seeded into 384-well white, clear-bottom assay plates at a density of 2,500-5,000 cells per well and incubated overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Serial dilutions of etrasimod are prepared in the appropriate assay buffer.

-

The cell culture medium is removed, and the cells are treated with the etrasimod dilutions.

-

The plates are incubated for 90-180 minutes at 37°C.

-

-

Detection:

-

The PathHunter® detection reagent, which contains the substrate for β-galactosidase, is added to each well.

-

The plates are incubated at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

-

-

Data Acquisition and Analysis:

-

The chemiluminescent signal is read using a plate reader.

-

The dose-response curve is plotted, and the EC₅₀ value is determined using non-linear regression analysis.

-

cAMP Inhibition Assay

This assay measures the ability of etrasimod to inhibit the production of cyclic AMP (cAMP) through the Gαi-coupled S1P receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology used for this assay.

Methodology:

-

Cell Culture and Stimulation:

-

CHO-K1 or HEK293 cells expressing the S1P receptor of interest are cultured and harvested.

-

Cells are resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of etrasimod in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

-

cAMP Detection:

-

The cells are lysed, and the intracellular cAMP concentration is measured using an HTRF-based cAMP detection kit.

-

This typically involves the addition of two key reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).

-

The native cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody.

-

-

Data Acquisition and Analysis:

-

The HTRF signal (ratio of fluorescence at 665 nm to 620 nm) is measured using a compatible plate reader.

-

A decrease in the HTRF signal corresponds to an increase in intracellular cAMP.

-

The IC₅₀ value, representing the concentration of etrasimod that causes 50% inhibition of forskolin-stimulated cAMP production, is determined from the dose-response curve.

-

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key tetrahydrocyclopent[b]indole core, followed by the introduction of the side chains and finally, salt formation with L-arginine. A general synthetic scheme is outlined below. The process typically starts with the synthesis of the substituted benzaldehyde, which is then used to construct the indole ring system via a Fischer indole synthesis or a similar cyclization reaction. Chiral resolution is a critical step to obtain the desired (R)-enantiomer of the carboxylic acid intermediate. Finally, the salt is formed by reacting the free acid of etrasimod with L-arginine.

Conclusion

This compound represents a significant advancement in the modulation of the S1P receptor pathway. Its high selectivity for S1P₁, S1P₄, and S1P₅, coupled with a favorable pharmacokinetic and safety profile, underscores its potential as a therapeutic agent for immune-mediated inflammatory diseases. The detailed understanding of its chemical properties and the experimental methodologies used for its characterization are crucial for ongoing research and the development of future S1P receptor modulators. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of immunopharmacology.

References

The Journey of Etrasimod: A Technical Guide to its Discovery and Development as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrasimod (formerly APD334) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that has been approved for the treatment of moderately to severely active ulcerative colitis.[1] Its development represents a significant advancement in the oral treatment landscape for immune-mediated inflammatory diseases. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Etrasimod. We will delve into its mechanism of action, key experimental methodologies, and the quantitative data that underpinned its progression from a promising compound to a therapeutic agent.

Introduction: The Rationale for S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2][3] The egress of lymphocytes is mediated by the interaction of S1P with the S1P receptor subtype 1 (S1P1) on the surface of these immune cells.[3] In autoimmune diseases such as ulcerative colitis, the migration of activated lymphocytes to the site of inflammation is a key pathogenic process. Therefore, modulating the S1P/S1P1 signaling pathway presents a compelling therapeutic strategy to sequester lymphocytes in the lymph nodes and prevent them from contributing to inflammation in target organs.[2]

Etrasimod was discovered by Arena Pharmaceuticals and further developed by Pfizer. It is a next-generation S1P receptor modulator designed for optimized pharmacology, selectively targeting S1P receptor subtypes 1, 4, and 5. This selectivity is intended to maximize the therapeutic effect on lymphocyte trafficking while potentially mitigating side effects associated with non-selective S1P receptor modulation.

Mechanism of Action: Selective S1P Receptor Modulation

Etrasimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces receptor internalization, rendering the cells unresponsive to the S1P gradient that would normally guide their exit from lymph nodes. This leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts, thereby limiting the infiltration of these immune cells into the inflamed intestinal mucosa in ulcerative colitis.

Etrasimod is a potent, full agonist at human S1P1 receptors and a partial agonist at human S1P4 and S1P5 receptors. It exhibits high selectivity, with no significant activity at S1P2 and S1P3 receptors. This selectivity is a key feature, as engagement of S1P2 and S1P3 has been linked to potential adverse effects.

Signaling Pathway of S1P Receptor Modulation by Etrasimod

Caption: S1P receptor signaling and the mechanism of action of Etrasimod.

Preclinical Development

The preclinical development of Etrasimod involved a series of in vitro and in vivo studies to characterize its pharmacological profile and establish its potential as a therapeutic agent.

In Vitro Pharmacology

Experimental Protocol: S1P Receptor Functional Assays (β-Arrestin Recruitment)

A common method to assess the functional activity of compounds on G-protein coupled receptors like S1P receptors is the β-arrestin recruitment assay.

-

Cell Culture: CHO-K1 cells stably expressing human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5) are cultured in appropriate media.

-

Assay Principle: The assay utilizes enzyme fragment complementation. The S1P receptor is tagged with one fragment of β-galactosidase, and β-arrestin is tagged with the complementary fragment. Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity, which results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Cells are seeded into 96-well or 384-well plates.

-

Cells are treated with varying concentrations of Etrasimod or a reference agonist (e.g., S1P).

-

After an incubation period, the detection reagent containing the chemiluminescent substrate is added.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis: The data are normalized to the response of the reference agonist, and EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated using non-linear regression analysis.

Quantitative Data: In Vitro Pharmacology of Etrasimod

| Receptor Subtype | Agonist Activity | EC50 (nM) | Relative Efficacy (% of S1P response) | Selectivity vs S1P1 |

| Human S1P1 | Full Agonist | 6.1 | 100% | - |

| Human S1P4 | Partial Agonist | 147 | 63% | 24-fold |

| Human S1P5 | Partial Agonist | 24.4 | 73% | 4-fold |

| Human S1P2 | No Activity | >10,000 | - | >1000-fold |

| Human S1P3 | No Activity | >10,000 | - | >1000-fold |

| Data sourced from preclinical pharmacology studies. |

In Vivo Efficacy in a Model of Colitis

Experimental Protocol: CD4+CD45RBhigh T-Cell Transfer Model of Colitis

This is a widely used animal model that recapitulates key features of human inflammatory bowel disease.

-

Cell Isolation: Splenocytes are harvested from donor mice. CD4+ T cells are enriched from the splenocyte suspension.

-

Cell Sorting: The enriched CD4+ T cells are stained with fluorescently labeled antibodies against CD4 and CD45RB. Fluorescence-activated cell sorting (FACS) is used to isolate the CD4+CD45RBhigh (naïve T cells) and CD4+CD45RBlow (regulatory T cells) populations.

-

Adoptive Transfer: A defined number of CD4+CD45RBhigh T cells are injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag-deficient mice).

-

Disease Induction and Treatment: The transferred naïve T cells become activated in the recipient mice, leading to the development of colitis over several weeks, characterized by weight loss, diarrhea, and colonic inflammation. Etrasimod or a vehicle control is administered orally to the mice during the study period.

-

Endpoint Analysis: At the end of the study, various parameters are assessed, including body weight, colon weight and length, and histological scoring of colonic inflammation.

In the T-cell adoptive transfer model, Etrasimod treatment resulted in a significant inhibition of weight loss and a reduction in colon inflammation compared to vehicle-treated controls.

Clinical Development

The clinical development program for Etrasimod was designed to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in healthy volunteers and patients with ulcerative colitis.

Phase 1 Studies in Healthy Volunteers

Methodology: Single and Multiple Ascending Dose Studies

-

Design: Randomized, double-blind, placebo-controlled, dose-escalation studies were conducted in healthy adult volunteers.

-

Single Ascending Dose (SAD): Subjects received a single oral dose of Etrasimod at escalating dose levels (e.g., 0.1 mg to 5 mg) or placebo.

-

Multiple Ascending Dose (MAD): Subjects received once-daily oral doses of Etrasimod at escalating dose levels (e.g., 0.35 mg to 3 mg) or placebo for a defined period (e.g., 21 days).

-

Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic (PK) parameters (e.g., Cmax, Tmax, AUC, half-life) and pharmacodynamic (PD) effects (e.g., peripheral lymphocyte counts) were also assessed.

Quantitative Data: Pharmacokinetics of Etrasimod in Healthy Volunteers (Multiple Dose)

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 3.5 - 4.5 hours |

| Terminal Half-life (t1/2) | 28.1 - 37.9 hours |

| Time to Steady State | ~7 days |

| Accumulation Ratio | 2.13 to 2.70-fold |

| Data from a Phase 1 study in healthy Chinese adults. |

Drug Discovery and Development Workflow for Etrasimod

Caption: A simplified workflow of the discovery and development of Etrasimod.

Phase 3 Clinical Trials in Ulcerative Colitis: The ELEVATE Program

The efficacy and safety of Etrasimod for the treatment of moderately to severely active ulcerative colitis were evaluated in the pivotal ELEVATE UC 52 and ELEVATE UC 12 trials.

Methodology: ELEVATE UC 52 and ELEVATE UC 12 Trial Design

-

Design: Both were randomized, double-blind, placebo-controlled, multicenter trials.

-

Patient Population: Adults with moderately to severely active ulcerative colitis who had an inadequate response, loss of response, or intolerance to at least one conventional, biologic, or Janus kinase (JAK) inhibitor therapy.

-

Randomization: Patients were randomized in a 2:1 ratio to receive either Etrasimod 2 mg once daily or placebo.

-

ELEVATE UC 52: This was a 52-week "treat-through" trial, with a 12-week induction period followed by a 40-week maintenance period.

-

ELEVATE UC 12: This was a 12-week induction trial.

-

Primary Endpoints:

-

ELEVATE UC 52: Clinical remission at week 12 and week 52.

-

ELEVATE UC 12: Clinical remission at week 12.

-

-

Key Secondary Endpoints: Included endoscopic improvement, symptomatic remission, and mucosal healing.

Logical Diagram of the ELEVATE UC 52 Clinical Trial Design

Caption: A diagram illustrating the design of the ELEVATE UC 52 pivotal trial.

Quantitative Data: Efficacy Results from the ELEVATE UC Trials

| Endpoint | ELEVATE UC 52 (Week 12) | ELEVATE UC 12 (Week 12) | ELEVATE UC 52 (Week 52) |

| Clinical Remission | 27.0% (Etrasimod) vs 7.4% (Placebo) | 24.8% (Etrasimod) vs 15.2% (Placebo) | 32.1% (Etrasimod) vs 6.7% (Placebo) |

| Endoscopic Improvement | 35.0% (Etrasimod) vs 14.0% (Placebo) | 31.0% (Etrasimod) vs 19.0% (Placebo) | 42.0% (Etrasimod) vs 11.0% (Placebo) |

| Symptomatic Remission | 46.0% (Etrasimod) vs 21.0% (Placebo) | 47.0% (Etrasimod) vs 30.0% (Placebo) | 49.0% (Etrasimod) vs 15.0% (Placebo) |

| Mucosal Healing | 21.0% (Etrasimod) vs 4.0% (Placebo) | 17.0% (Etrasimod) vs 8.0% (Placebo) | 28.0% (Etrasimod) vs 5.0% (Placebo) |

| Data are percentages of patients meeting the endpoint. All comparisons between Etrasimod and placebo were statistically significant. |

Quantitative Data: Safety Profile of Etrasimod in the ELEVATE UC Trials

| Adverse Event | ELEVATE UC 52 (Etrasimod) | ELEVATE UC 52 (Placebo) | ELEVATE UC 12 (Etrasimod) | ELEVATE UC 12 (Placebo) |

| Any Adverse Event | 71% | 56% | 47% | 47% |

| Serious Adverse Events | 4.6% | 5.4% | Not Reported | Not Reported |

| Headache | Higher incidence with Etrasimod | Lower incidence | Higher incidence with Etrasimod | Lower incidence |

| Nausea | Higher incidence with Etrasimod | Lower incidence | Higher incidence with Etrasimod | Lower incidence |

| Nasopharyngitis | Lower incidence with Etrasimod | Higher incidence | Lower incidence with Etrasimod | Higher incidence |

| Bradycardia/AV Block | Low incidence, generally mild and transient | Low incidence | Low incidence, generally mild and transient | Low incidence |

| Data are percentages of patients experiencing the adverse event. |

Conclusion

The discovery and development of Etrasimod exemplify a successful target-based approach to drug design. By selectively modulating the S1P1, S1P4, and S1P5 receptors, Etrasimod offers a novel oral therapeutic option for patients with moderately to severely active ulcerative colitis. Its journey from a preclinical candidate to an approved medicine was supported by a robust body of evidence from in vitro, in vivo, and extensive clinical trial data. The favorable efficacy and manageable safety profile demonstrated in the ELEVATE program have established Etrasimod as a valuable addition to the armamentarium of treatments for this chronic inflammatory condition. Further research may explore its utility in other immune-mediated diseases.

References

- 1. Pfizer Announces Positive Top-Line Results for Phase 3 Trial of Etrasimod in Ulcerative Colitis Patients | Pfizer [pfizer.com]

- 2. Arena Pharmaceuticals Presented New Data Analyses Demonstrating the Long-Term Safety and Efficacy of Once-Daily Etrasimod in Patients with Moderately to Severely Active Ulcerative Colitis at UEG Week [prnewswire.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Etrasimod Arginine vs. Etrasimod Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Etrasimod Arginine and Etrasimod free acid, providing a comprehensive overview for researchers, scientists, and drug development professionals. Etrasimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, and the choice of its salt form, arginine, is a critical determinant of its physicochemical and pharmacokinetic properties, ultimately influencing its therapeutic efficacy.

Chemical and Physical Properties

Etrasimod is an organic heterotricyclic compound.[1] The arginine salt is formed by combining etrasimod with one molar equivalent of L-arginine.[2] This salt formation significantly alters the molecule's properties compared to its free acid form.

| Property | This compound | Etrasimod Free Acid |

| Molecular Formula | C32H40F3N5O5[3] | C26H26F3NO3[4] |

| Molecular Weight | 631.7 g/mol [3] | 457.5 g/mol |

| Appearance | White to light brown solid | Crystalline solid |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | 2-((3R)-7-{[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy}-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid |

Solubility

A primary driver for developing the arginine salt of etrasimod was to improve its aqueous solubility, a critical factor for oral drug delivery.

| Solvent/Condition | This compound | Etrasimod Free Acid |

| Water | Slightly soluble | Very little solubility at pH below 8 |

| Aqueous Buffer (pH 7.2) | ~0.5 mg/mL (in 1:1 DMSO:PBS) | 0.0045 mg/mL (average) |

| DMSO | ~30 mg/mL | ≥ 28 mg/mL |

| Ethanol | ~12.5 mg/mL | Soluble |

| Dimethylformamide (DMF) | ~30 mg/mL | Soluble |

The enhanced aqueous solubility of this compound is attributed to the ionizable groups of the L-arginine component.

Stability

The arginine salt form also confers greater stability to the etrasimod molecule.

| Condition | This compound | Etrasimod (form not specified) |

| Thermal Stress | Demonstrates good stability under elevated temperatures. | Good stability under elevated temperature. |

| Acidic Hydrolysis | - | Degradation observed. |

| Basic Conditions | - | Good stability. |

| Oxidative Stress | - | Degradation observed. |

| Photolytic Stress | - | Degradation observed. |

Forced degradation studies on etrasimod (form not specified, likely the free acid or a precursor) showed degradation under acidic, oxidative, and photolytic conditions, while it was stable under basic and thermal stress. This compound has been noted for its good stability under elevated temperatures.

Pharmacokinetics and Bioavailability

| Parameter | This compound (in humans) | Etrasimod (in preclinical species) |

| Oral Bioavailability | Not explicitly stated | 40-100% (range in mouse, dog, monkey) |

| Time to Max. Concentration (Tmax) | ~4 hours | - |

| Elimination Half-life (t1/2) | ~30 hours | 6-29 hours (range in monkey and dog) |

| Protein Binding | 97.9% | - |

Mechanism of Action: S1P Receptor Modulation

Both this compound and Etrasimod free acid function as selective sphingosine-1-phosphate (S1P) receptor modulators, targeting S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). This modulation leads to the sequestration of lymphocytes in lymph nodes, reducing their circulation and migration to sites of inflammation.

Etrasimod acts as a full agonist at the S1P1 receptor and a partial agonist at S1P4 and S1P5 receptors, with no significant activity at S1P2 and S1P3. This selectivity is thought to contribute to its favorable safety profile, as modulation of S1P2 and S1P3 has been associated with cardiovascular and pulmonary adverse effects.

Signaling Pathway of Etrasimod at the S1P1 Receptor

Caption: Etrasimod binding to the S1P1 receptor activates downstream signaling pathways.

Experimental Protocols

Kinetic Solubility Assay

This protocol is a generalized method for determining the kinetic solubility of a compound.

Caption: Workflow for a typical kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the test compound (this compound or Etrasimod free acid) is prepared in 100% dimethyl sulfoxide (DMSO).

-

Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Incubation: The solution is incubated for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) with shaking.

-

Measurement: The concentration of the dissolved compound is determined. This can be done by:

-

Nephelometry: Measuring the amount of light scattered by undissolved particles.

-

UV/Vis Spectroscopy: After filtering the solution to remove any precipitate, the absorbance of the filtrate is measured at the compound's λmax. The concentration is then calculated using a standard curve.

-

Stability Testing (ICH Guidelines)

This protocol outlines a general approach to stability testing based on ICH guidelines.

Caption: General workflow for drug stability testing according to ICH guidelines.

Methodology:

-

Sample Preparation: Samples of the drug substance (this compound or Etrasimod free acid) are stored in containers that mimic the proposed packaging.

-

Storage Conditions: Samples are stored under various conditions as defined by the International Council for Harmonisation (ICH) guidelines, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

-

Time Points: Samples are pulled from storage at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to assay the parent compound and detect any degradation products. Physical properties are also evaluated.

-

Data Evaluation: The data is analyzed to determine the shelf-life or retest period of the drug substance.

Receptor Binding Assay

This protocol describes a general radioligand competitive binding assay to determine the binding affinity of a compound to its target receptor.

Caption: Workflow for a competitive radioligand receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., S1P1) are prepared.

-

Competitive Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor and increasing concentrations of the unlabeled test compound (Etrasimod).

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the binding affinity (Ki).

Conclusion

The selection of the arginine salt of etrasimod represents a strategic decision in drug development to overcome the poor aqueous solubility of the free acid. This enhancement in solubility is crucial for developing a viable oral dosage form and is expected to contribute to more consistent and predictable bioavailability. While both forms share the same mechanism of action as selective S1P receptor modulators, the superior physicochemical properties of this compound make it the preferred form for clinical development and therapeutic use. This guide provides a foundational understanding of the key technical differences between these two forms of etrasimod, which is essential for researchers and developers in the pharmaceutical field.

References

- 1. Etrasimod | C26H26F3NO3 | CID 44623998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C32H40F3N5O5 | CID 44624336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1206123-97-8 | >98% [smolecule.com]

- 4. Etrasimod | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Pharmacological Profile of Etrasimod Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrasimod is an oral, next-generation, selective sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of moderately to severely active ulcerative colitis.[1][2] As a salt form, Etrasimod Arginine enhances the drug's solubility and bioavailability.[3] This document provides a comprehensive technical overview of the pharmacological profile of Etrasimod, detailing its mechanism of action, receptor selectivity, pharmacodynamic effects on lymphocyte trafficking, and pharmacokinetic properties. It includes summaries of quantitative data, detailed experimental methodologies for key preclinical assays, and visualizations of critical pathways and workflows to support further research and development in the field of S1P receptor modulation.

Introduction

Sphingosine 1-phosphate (S1P) is a crucial signaling lysophospholipid that regulates a wide array of cellular processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation. Dysregulation of this pathway is implicated in the pathogenesis of various immune-mediated inflammatory diseases. Etrasimod (APD334) is a small-molecule S1P receptor modulator that selectively targets S1P receptor subtypes 1, 4, and 5. By functionally antagonizing the S1P1 receptor on lymphocytes, Etrasimod prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate sites of inflammation, such as the colon in ulcerative colitis. This targeted immunomodulation, combined with a favorable pharmacokinetic and safety profile, positions Etrasimod as a significant therapeutic advancement.

Mechanism of Action

Etrasimod is a selective agonist at S1P receptors 1, 4, and 5 (S1P₁, S1P₄, and S1P₅). It demonstrates minimal activity on S1P₃ and no detectable activity on S1P₂. The therapeutic effects of Etrasimod in ulcerative colitis are primarily attributed to its action on the S1P₁ receptor expressed on lymphocytes.

Upon binding, Etrasimod acts as a functional antagonist by inducing the internalization and degradation of the S1P₁ receptor. This renders lymphocytes unresponsive to the natural S1P gradient that chemoattracts them to exit lymphoid tissues. The resulting sequestration of lymphocytes, particularly T cells, within the lymph nodes leads to a reversible, dose-dependent reduction of these cells in the peripheral blood. This reduction limits the infiltration of pathogenic lymphocytes into the intestinal mucosa, thereby attenuating inflammation.

Pharmacological Data

Receptor Selectivity and Potency

Etrasimod's selectivity for S1P₁, S1P₄, and S1P₅, while avoiding S1P₂ and S1P₃, is a key feature of its design, intended to mitigate potential side effects associated with non-selective S1P modulation, such as bradycardia and vasoconstriction. Preclinical studies have quantified its potency at various S1P receptor subtypes.

Table 1: Etrasimod Receptor Potency (EC₅₀)

| Receptor Subtype | Species | Activity | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| S1P₁ | Human | Full Agonist | 6.1 | |

| S1P₁ | Mouse | Full Agonist | 3.65 | |

| S1P₁ | Dog | Full Agonist | 4.19 | |

| S1P₁ | Monkey | Full Agonist | 8.7 | |

| S1P₄ | Human | Partial Agonist | 147 | |

| S1P₅ | Human | Partial Agonist | 24.4 | |

| S1P₂ | Human | No Activity | N/A |

| S1P₃ | Human | No Activity | N/A | |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Pharmacodynamics: Lymphocyte Reduction

The primary pharmacodynamic effect of Etrasimod is a dose-dependent reduction in peripheral blood lymphocyte counts. This effect is reversible upon discontinuation of the drug.

Table 2: Pharmacodynamic Effect of Etrasimod on Lymphocyte Counts

| Study Population | Dose | Parameter | Value | Time Point | Reference |

|---|---|---|---|---|---|

| Healthy Volunteers | 0.35 - 3 mg (MAD) | Reduction from Baseline | 41.1% - 68.8% | Day 21 | |

| Ulcerative Colitis | 2 mg | Reduction from Baseline | ~50% | 2 Weeks | |

| Healthy Chinese Adults | 1 mg | Mean % Change at Nadir | -45.68% | 156 hours | |

| Healthy Chinese Adults | 2 mg | Mean % Change at Nadir | -65.93% | 177 hours | |

| Ulcerative Colitis | 2 mg | Time to Return to Normal Range (Median) | 2.6 weeks | Post-discontinuation |

| Ulcerative Colitis | 2 mg | Time for 90% of Subjects to Return to Normal Range | 4.7 weeks | Post-discontinuation | |

MAD: Multiple Ascending Dose

Pharmacokinetics

Etrasimod is administered orally once daily and exhibits predictable pharmacokinetic properties.

Table 3: Key Pharmacokinetic Parameters of Etrasimod (2 mg Dose)

| Parameter | Description | Mean Value (SD or Range) | Reference |

|---|---|---|---|

| Tₘₐₓ | Time to reach maximum plasma concentration | ~4 hours (Range: 2-8 hours) | |

| Cₘₐₓ | Maximum plasma concentration (steady state) | 113 (27.5) ng/mL | |

| AUCtau | Area under the curve at dosing interval (steady state) | 2162 (488) ng*h/mL | |

| t₁/₂ | Elimination half-life | ~30 hours | |

| CL/F | Apparent oral clearance (steady state) | ~1 L/h | |

| Vd/F | Apparent volume of distribution | 66 (24) L | |

| Protein Binding | Plasma protein binding percentage | 97.9% | |

| Metabolism | Primary CYP enzymes involved | CYP2C8, CYP2C9, CYP3A4 |

| Excretion | Primary route of elimination | Feces (~82%) | |

Food does not have a clinically significant effect on Etrasimod's pharmacokinetics.

Experimental Protocols

The following sections outline the methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of S1P receptor modulators like Etrasimod.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity of Etrasimod for S1P receptors.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines overexpressing a specific human S1P receptor subtype (e.g., S1P₁) are prepared by homogenization and centrifugation. Protein concentration is determined via a BCA assay.

-

Assay Buffer: A typical buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.5.

-

Compound Dilution: Etrasimod is dissolved in DMSO to create a high-concentration stock, then serially diluted in assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

In a 96-well plate, receptor membranes (e.g., 1-2 µg protein/well) are incubated with various concentrations of Etrasimod for 30 minutes at room temperature.

-

A fixed concentration of a suitable radioligand (e.g., [³²P]S1P at 0.1-0.2 nM) is added to each well.

-

The plate is incubated for an additional 60 minutes at room temperature to reach binding equilibrium.

-

-

Separation and Counting: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes but allows unbound radioligand to pass through. The filters are washed multiple times with ice-cold assay buffer.

-

Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled S1P ligand. Specific binding is calculated, and the IC₅₀ (concentration of Etrasimod that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

References

Etrasimod Arginine: A Technical Guide to its Role in Modulating Immune Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator. This document provides a comprehensive technical overview of etrasimod arginine, the form in which etrasimod is supplied, with a specific focus on its mechanism of action in modulating immune cell trafficking. Etrasimod selectively targets S1P receptor subtypes 1, 4, and 5.[1] Its primary therapeutic effect is achieved through the functional antagonism of the S1P1 receptor on lymphocytes, which leads to their reversible sequestration in lymph nodes.[2] This guide details the pharmacodynamics of etrasimod, presenting key quantitative data on its receptor affinity and its impact on lymphocyte counts as observed in preclinical and clinical studies. Furthermore, it outlines the methodologies of key experiments used to characterize etrasimod's function and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound

Etrasimod is a small molecule immunomodulator approved for the treatment of moderately to severely active ulcerative colitis.[3] It is supplied as this compound, an organoammonium salt formed by the combination of etrasimod with one molar equivalent of L-arginine.[3][4] This formulation enhances the physicochemical properties of the drug.

Chemical Properties

This compound is a white to light brown solid that is slightly soluble in water.

| Property | Value | Source |

| Chemical Name | L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate (1:1) | |

| Molecular Formula | C32H40F3N5O5 | |

| Molecular Weight | 631.69 g/mol | |

| CAS Number | 1206123-97-8 |

Mechanism of Action: Modulation of S1P Receptors

Etrasimod's therapeutic effects stem from its interaction with sphingosine-1-phosphate receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P1 through S1P5. These receptors are crucial for regulating the trafficking of lymphocytes from secondary lymphoid organs into the bloodstream and to sites of inflammation. Etrasimod is a selective modulator of S1P1, S1P4, and S1P5 receptors.

Upon binding to the S1P1 receptor on lymphocytes, etrasimod acts as a functional antagonist. It induces the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This leads to a reversible, dose-dependent reduction in the number of circulating lymphocytes, particularly T and B cells, thereby limiting their infiltration into inflamed tissues like the colon in ulcerative colitis.

S1P Receptor Signaling Pathway

The binding of an agonist, such as S1P or etrasimod, to the S1P1 receptor initiates a cascade of intracellular signaling events. The receptor couples to various G proteins, primarily Gi, leading to the modulation of downstream effectors like adenylyl cyclase, phospholipase C, and small GTPases of the Rho family. This signaling ultimately influences cell migration, survival, and proliferation.

Caption: S1P1 Receptor Signaling Pathway Activated by Etrasimod.

Quantitative Data

Receptor Binding and Potency

Etrasimod demonstrates high potency and selectivity for S1P1, S1P4, and S1P5 receptors. The following table summarizes the half-maximal effective concentration (EC50) values from preclinical pharmacology studies.

| Receptor Subtype | Species | EC50 (nM) | Agonist Activity | Source |

| S1P1 | Human | 6.1 | Full Agonist | |

| Mouse | 3.65 | Full Agonist | ||

| Dog | 4.19 | Full Agonist | ||

| Monkey | 8.7 | Full Agonist | ||

| S1P4 | Human | 147 | Partial Agonist (63% of S1P response) | |

| S1P5 | Human | 24.4 | Partial Agonist (73% of S1P response) | |

| S1P2 | Human | No agonist or antagonist activity observed | - | |

| S1P3 | Human | No agonist or antagonist activity observed | - |

Effect on Lymphocyte Counts in Clinical Trials

The ELEVATE UC 52 and ELEVATE UC 12 phase 3 clinical trials demonstrated a significant reduction in peripheral blood lymphocyte counts in patients with ulcerative colitis treated with etrasimod.

| Study | Treatment Group | Time Point | Mean Percentage Reduction from Baseline in Lymphocyte Count |

| ELEVATE UC Program | Etrasimod 2 mg | Week 2 | Rapid reductions in total T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (CD19+) |

| Etrasimod 2 mg | Week 4 | Nadir and near nadir changes from baseline reached | |

| Etrasimod 2 mg | Through Week 52 (ELEVATE UC 52) and Week 12 (ELEVATE UC 12) | Reductions were maintained |

Note: No clinically significant changes were observed in natural killer cell (CD3-CD56+CD16+) or monocyte (CD14+) levels.

Experimental Protocols

GTPγS Binding Assay for G Protein Activation

This assay measures the functional consequence of receptor activation at the G-protein level. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.

Objective: To determine the potency (EC50) and efficacy (Emax) of etrasimod in activating G proteins coupled to S1P receptors.

Materials:

-

Cell membranes expressing the S1P receptor of interest (e.g., from CHO-K1 or HEK293 cells)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)

-

This compound

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Serial dilutions of this compound

-

GDP (final concentration typically 10-30 µM)

-

Cell membranes (typically 5-20 µg of protein per well)

-

[³⁵S]GTPγS (final concentration typically 0.1-0.5 nM)

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the presence of etrasimod.

-

Non-specific binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding: Total binding minus non-specific binding.

-

Plot specific binding against the logarithm of etrasimod concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

In Vitro Lymphocyte Transendothelial Migration Assay

This assay models the migration of lymphocytes across an endothelial barrier, a key step in the inflammatory process that etrasimod inhibits.

Objective: To assess the inhibitory effect of etrasimod on lymphocyte migration towards a chemoattractant across an endothelial cell monolayer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells

-

Human peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

-

Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size)

-

Endothelial cell growth medium

-

Lymphocyte culture medium (e.g., RPMI 1640)

-

Chemoattractant (e.g., S1P or a relevant chemokine like CXCL12)

-

This compound

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Endothelial Monolayer Preparation: Seed HUVECs onto the upper surface of the Transwell insert filter and culture until a confluent monolayer is formed. This typically takes 2-3 days.

-

Lymphocyte Preparation: Isolate lymphocytes from human PBMCs. Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled lymphocytes in assay medium.

-

Etrasimod Pre-treatment: Pre-incubate the labeled lymphocytes with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.

-

Migration Assay Setup:

-

Add assay medium containing the chemoattractant to the lower chamber of the Transwell plate.

-

Add the pre-treated lymphocyte suspension to the upper chamber (on top of the endothelial monolayer).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration (e.g., 2-4 hours).

-

Quantification of Migration:

-

Carefully remove the upper chamber.

-

Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

-

Data Analysis:

-

Calculate the percentage of migrated cells for each condition relative to the total number of cells added.

-

Plot the percentage of migration against the logarithm of etrasimod concentration to determine its inhibitory effect (IC50).

-

References

A Technical Guide to the In Vivo Efficacy of Etrasimod Arginine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Etrasimod, also known as APD334, is an oral, next-generation selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Its arginine salt, Etrasimod Arginine, is a formulation developed for clinical use.[3] Etrasimod selectively targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5) with minimal to no activity on S1P2 and S1P3.[4][5] This selectivity is thought to contribute to a favorable safety profile, as S1P2 and S1P3 modulation is associated with cardiovascular and pulmonary adverse effects.

The primary mechanism of action involves functional antagonism of the S1P1 receptor on lymphocytes. S1P is a signaling lipid that regulates the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the bloodstream. Etrasimod binds to S1P1 receptors, induces their internalization, and thereby prevents lymphocytes from sensing the natural S1P gradient that guides their exit. This sequestration of lymphocytes within lymph nodes reduces the number of circulating inflammatory immune cells, such as T cells and B cells, available to migrate to sites of inflammation, like the colon in ulcerative colitis or the central nervous system in multiple sclerosis.

Etrasimod also demonstrates partial agonism at S1P4 and S1P5 receptors, which are expressed on immune cells like dendritic cells and natural killer cells, suggesting it may have broader effects on innate and adaptive immune responses.

Signaling Pathway of Etrasimod

Efficacy in Inflammatory Bowel Disease (IBD) Models

Etrasimod has demonstrated significant efficacy in preclinical models of colitis, which are foundational for its development for ulcerative colitis. The most commonly cited model is the CD4+CD45RBhigh T-cell adoptive transfer model in SCID mice.

Experimental Protocol: T-Cell Adoptive Transfer Colitis

This model recapitulates key features of chronic intestinal inflammation driven by pathogenic T-cells.

-

Animal Model : Severe Combined Immunodeficient (SCID) mice, which lack functional T and B cells.

-

Induction :

-

Donor splenocytes are harvested from healthy, immunocompetent mice (e.g., BALB/c).

-

CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).

-

The CD4+ population is further sorted into CD4+CD45RBhigh (pro-inflammatory) and CD4+CD45RBlow (regulatory) fractions via fluorescence-activated cell sorting (FACS).

-

SCID mice receive an intraperitoneal injection of purified CD4+CD45RBhigh T-cells. Control mice may receive the regulatory fraction or no cells.

-

-

Disease Development : Mice typically develop signs of colitis, including weight loss, diarrhea, and rectal bleeding, over a period of 4-8 weeks.

-

Treatment Protocol :

-

Drug : Etrasimod (or vehicle control) is administered orally (p.o.) once daily.

-

Dosing : Doses ranging from 1 to 3 mg/kg have been evaluated.

-

Duration : Treatment typically begins after cell transfer and continues for several weeks (e.g., until Day 32 or Day 55).

-

-

Efficacy Endpoints :

-

Clinical : Body weight change, Disease Activity Index (DAI) which scores weight loss, stool consistency, and bleeding.

-

Macroscopic : Colon length and weight at necropsy (shorter, heavier colons indicate more severe inflammation).

-

Histological : Microscopic scoring of inflammation, ulceration, and tissue damage in colon sections.

-

Immunological : Analysis of lymphocyte populations in blood, spleen, and mesenteric lymph nodes; measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17A, IFN-γ) in blood or colon tissue.

-

Data Summary: T-Cell Adoptive Transfer Colitis

| Animal Model | Etrasimod Dose (Oral) | Key Efficacy Endpoints & Results | Reference |

| CD4+CD45RBhigh T-cell transfer in SCID mice | 3 mg/kg/day | Significantly inhibited weight loss and colon inflammation vs. vehicle. | |

| CD4+CD45RBhigh T-cell transfer in SCID mice | Not specified (combination study) | Improved body weight protection and Disease Activity Index (DAI). Synergistically reduced blood levels of TNF-α, IL-17, IL-6, and IFN-γ when combined with Obefazimod. | |

| Mouse model of colitis | Not specified | Inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17A) and increased anti-inflammatory IL-10. |

Efficacy in Multiple Sclerosis (MS) Models

The primary animal model for studying MS is Experimental Autoimmune Encephalomyelitis (EAE), which mimics the inflammatory demyelination characteristic of the human disease.

Experimental Protocol: Myelin Oligodendrocyte Glycoprotein (MOG)-Induced EAE

-

Animal Model : Susceptible mouse strains, such as C57BL/6 females (8-10 weeks old).

-

Induction :

-

On Day 0, mice are immunized via subcutaneous injection with an emulsion containing a specific peptide of Myelin Oligodendrocyte Glycoprotein (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

-

Pertussis toxin (PTX) is administered intraperitoneally (i.p.) shortly after immunization (e.g., 2 hours and 24 hours post-MOG/CFA injection) to facilitate the entry of inflammatory cells into the central nervous system.

-

-

Disease Development : Mice develop ascending paralysis, typically starting 9-12 days post-immunization.

-

Treatment Protocol :

-

Drug : Etrasimod or vehicle control is administered orally.

-

Dosing : Specific effective doses in published literature are not always detailed, but treatment is typically initiated before or at the onset of clinical signs.

-

Duration : Treatment can last for a defined period, such as 20 days.

-

-

Efficacy Endpoints :

-

Clinical : Daily monitoring of body weight and clinical EAE score (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

-

Histological : At the end of the study (e.g., Day 37), the brain and spinal cord are examined for immune cell infiltration and demyelination (using stains like H&E and Luxol Fast Blue).

-

Workflow for MOG-Induced EAE Studies

Data Summary: EAE Model for Multiple Sclerosis

| Animal Model | Etrasimod Dose (Oral) | Key Efficacy Endpoints & Results | Reference |

| Mouse EAE model | Not specified | Efficacious in preventing the spread of disease after 20 days of treatment. Histological examination on Day 37 showed a marked reduction in lymphocyte numbers in the spinal cord and brain. | |

| Preclinical mouse models of MS | Not specified | Successfully reduced the rate of inflammation. |

Efficacy in Other Inflammatory Models

Etrasimod is also being explored for other immune-mediated conditions, including atopic dermatitis and Crohn's disease. While detailed preclinical data in animal models for these specific indications is less prevalent in the public domain than for IBD and MS, its core mechanism of reducing lymphocyte trafficking is applicable to a broad range of inflammatory diseases.

Data Summary: Other Animal Models

| Animal Model | Disease Modeled | Etrasimod Dose (Oral) | Key Efficacy Endpoints & Results | Reference |

| Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Not specified | A marked decrease in ankle diameter was observed. After 17 days of treatment, weight was regained, and histological improvements were noted in the knees and ankles. |

Conclusion

In vivo studies in established animal models provide strong preclinical validation for the therapeutic potential of this compound. In models of inflammatory bowel disease (T-cell transfer colitis) and multiple sclerosis (EAE), Etrasimod consistently demonstrates efficacy by mitigating clinical signs of disease, reducing inflammation, and showing clear histological improvements. These effects are directly linked to its mechanism as a selective S1P receptor modulator, which effectively reduces the trafficking of pathogenic lymphocytes to inflammatory sites. The data from these animal models have been foundational, supporting the successful clinical development of Etrasimod for moderately to severely active ulcerative colitis and its investigation in other immune-mediated inflammatory disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Etrasimod for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Etrasimod: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique pharmacological properties of etrasimod among S1P receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Etrasimod Arginine: A Technical Guide to its Interaction with S1P1, S1P4, and S1P5 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction